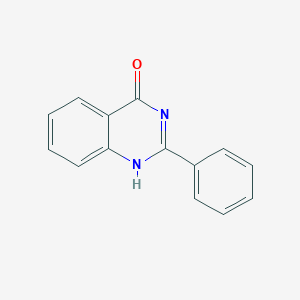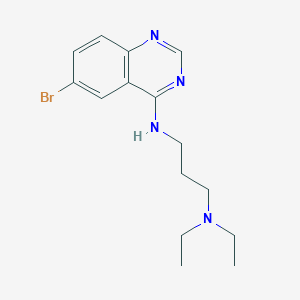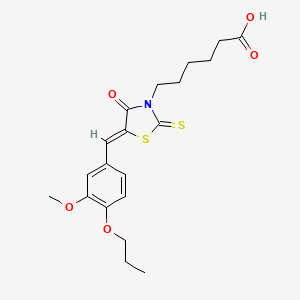
CID 279959
説明
CID 279959 is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 279959 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 279959 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Control of Protein Function in Cells
CID has been used to study various biological processes with precision and spatiotemporal resolution. Its primary application has been in dissecting signal transductions and in elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
Engineered PROTAC-CID systems have been developed for inducible gene regulation and gene editing in human cells and mice. These systems enable fine-tuning of gene expression and multiplex biological signals (Ma et al., 2023).
Safety in Stem Cell Therapy
The iC9/CID safeguard system was integrated into induced pluripotent stem cell (iPSC)-derived therapies to eliminate iPSCs and tumors originated from iPSCs, enhancing safety in clinical therapy (Ando et al., 2015).
Water Use Efficiency and Productivity in Barley
CID, as carbon isotope discrimination, was used as a selection criterion for improving water use efficiency and productivity of barley under various environmental conditions (Anyia et al., 2007).
Insights into Cell Biology
CID techniques have been crucial in solving problems in cell biology, especially in understanding lipid second messengers and small GTPases. It also includes technical advances for improved specificity and novel applications beyond traditional techniques (DeRose, Miyamoto, & Inoue, 2013).
Suicide Gene in Stem Cell Transplantation
The iC9-T cells with CID were used to achieve immune reconstitution in stem cell transplant patients, with the ability to rapidly resolve graft-versus-host disease and other toxicities (Zhou et al., 2015).
Safety of hiPSC-Based Therapy
Introduction of the iC9 suicide gene in human induced pluripotent stem cells (hiPSC) using CID provided a safety mechanism, effectively eradicating tumors derived from hiPSC in vivo (Yagyu et al., 2015).
Bivalency of FKBP12 Ligands
Development of a series of CIDs to control the dimerization of FKBP12-containing fusion proteins has implications for biological research and potential medical applications in gene and cell therapies (Keenan et al., 1998).
特性
IUPAC Name |
2-phenyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-11-8-4-5-9-12(11)15-13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDULOAUXSMYUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-bromo-N-[2-(morpholin-4-yl)ethyl]quinazolin-4-amine](/img/structure/B7741025.png)
![2-[(6-Bromoquinazolin-4-yl)amino]acetic acid hydrochloride](/img/structure/B7741032.png)
![2-[(6-Bromoquinazolin-4-yl)amino]-4-methylsulfanylbutanoic acid;hydron;chloride](/img/structure/B7741038.png)
![6-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B7741062.png)
![6-[5-(2-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic acid](/img/structure/B7741068.png)
![6-[(5E)-5-(2H-1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7741071.png)

![6-{(5Z)-5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B7741086.png)